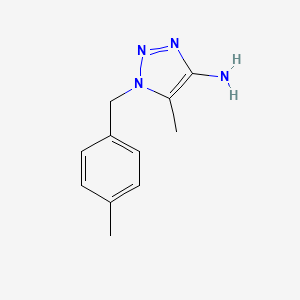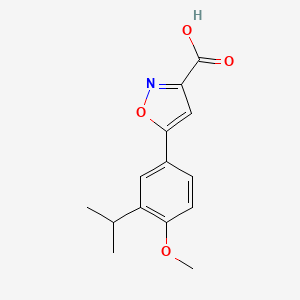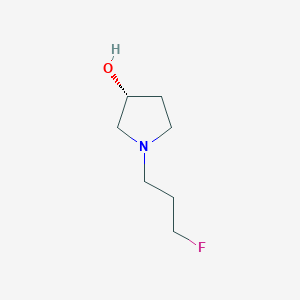
(R)-1-(3-Fluoropropyl)pyrrolidin-3-ol
Vue d'ensemble
Description
(R)-1-(3-Fluoropropyl)pyrrolidin-3-ol, also known as FPPP, is a chemical compound that belongs to the class of psychoactive substances. It is a derivative of pyrrolidine and is structurally similar to cathinone and methcathinone. FPPP has been studied extensively for its potential applications in scientific research, particularly in the field of neuroscience.
Applications De Recherche Scientifique
Pyrrolidine in Drug Discovery
Pyrrolidine rings, including derivatives like pyrrolizines and prolinol, are extensively utilized in medicinal chemistry for the treatment of various human diseases. The interest in this scaffold stems from its ability to explore pharmacophore space due to sp3-hybridization, contribution to stereochemistry, and increased three-dimensional coverage. Pyrrolidine derivatives have shown target selectivity and a diverse biological profile influenced by the spatial orientation of substituents and stereoisomerism (Li Petri et al., 2021).
Pyrrolizidine Alkaloid Biosynthesis and Diversity
Pyrrolizidine alkaloids, particularly in the Senecioneae tribe, form a defense mechanism against herbivores. The biosynthesis pathway of these compounds, including the role of homospermidine synthase, shows significant conservation yet allows for a vast diversity of alkaloid profiles. This diversity underscores the potential of pyrrolizidine alkaloids in drug development and the importance of understanding their biosynthetic pathways (Langel et al., 2011).
Matrix Metalloproteinase Inhibitors Based on Pyrrolidine Scaffold
Pyrrolidine scaffolds have been developed as matrix metalloproteinase (MMP) inhibitors, which are critical in treating neoplastic, rheumatic, and cardiovascular diseases. These inhibitors, including sulfonamide pyrrolidine derivatives and proline-containing peptidomimetics, exhibit low nanomolar activity against certain MMP subclasses, demonstrating the pyrrolidine ring's utility in designing potent MMP inhibitors (Cheng et al., 2008).
Metallation of π-Deficient Heteroaromatic Compounds
The study of metallation of π-deficient heterocyclic compounds, such as pyrrolizidine derivatives, reveals how metals influence the electronic systems of biologically important molecules. Understanding these interactions can aid in designing molecules with specific reactivities and stabilities, relevant for therapeutic applications (Marsais & Quéguiner, 1983).
Propriétés
IUPAC Name |
(3R)-1-(3-fluoropropyl)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14FNO/c8-3-1-4-9-5-2-7(10)6-9/h7,10H,1-6H2/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSJNYSAZLPSBQ-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1O)CCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(3-Fluoropropyl)pyrrolidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



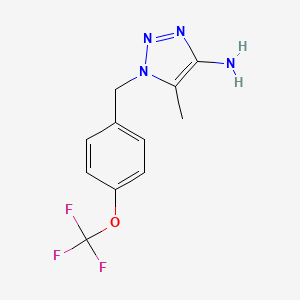
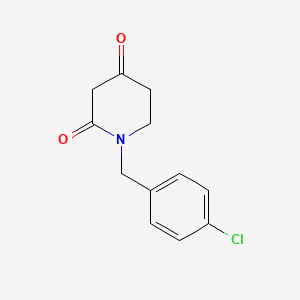
![N-[(3-bromo-5-fluorophenyl)methyl]-N-methylcyclopropanamine](/img/structure/B1405887.png)
![4-methyl-N'-[(1E)-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylidene]benzene-1-sulfonohydrazide](/img/structure/B1405888.png)
![Methyl 2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]propanoate](/img/structure/B1405889.png)
![N-[(1R)-1-phenylethyl]oxan-4-amine](/img/structure/B1405891.png)


![4,5-Pyrimidinediamine, 6-chloro-N4-[(3aS,4R,6S,6aR)-6-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethoxy]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]-2-(propylthio)-](/img/structure/B1405899.png)
